molecular formula C19H22F3N7 B2428428 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2199907-02-1

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2428428
CAS No.: 2199907-02-1
M. Wt: 405.429
InChI Key: AOHITPBIUXMWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N7 and its molecular weight is 405.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds within this family, including triazolopyridazin and pyrimidine derivatives, are synthesized through various chemical reactions, showcasing their versatile chemical properties and potential for modification. For instance, the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides demonstrates innovative approaches to constructing these compounds, highlighting their significant role in medicinal chemistry due to their structural similarity to purines (Zheng et al., 2014).

Pharmacological Applications

These compounds exhibit a wide range of pharmacological activities. They have been explored for their potential as cardiovascular agents, showcasing vasodilating and antihypertensive activities. The research indicates that some derivatives possess potent cardiovascular effects, offering promising avenues for therapeutic application in cardiovascular diseases (Sato et al., 1980).

Additionally, other studies have focused on the synthesis of compounds for the inhibition of eosinophil infiltration with antihistaminic activity, suggesting potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis. These findings underscore the importance of such compounds in developing new treatments for inflammatory and allergic conditions (Gyoten et al., 2003).

Potential Antiasthma Agents

Some derivatives have been identified as mediator release inhibitors, suggesting their utility as antiasthma agents. This points to their significant role in exploring new treatments for asthma, potentially contributing to the development of novel therapeutic strategies for managing this condition (Medwid et al., 1990).

Antimicrobial and Antiproliferative Activities

The exploration of these compounds extends to antimicrobial and anticancer research, with several derivatives exhibiting pronounced antimicrobial activity and others showing potential as antiproliferative agents. This highlights their broad spectrum of biological activities and their potential utility in treating various infections and cancers (Bhuiyan et al., 2006).

Properties

IUPAC Name

6-tert-butyl-3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N7/c1-18(2,3)13-4-5-15-25-26-16(29(15)27-13)12-7-10-28(11-8-12)17-23-9-6-14(24-17)19(20,21)22/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHITPBIUXMWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.